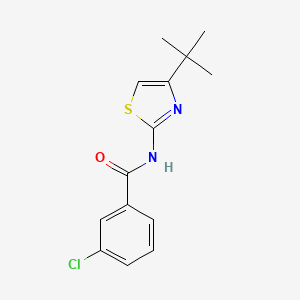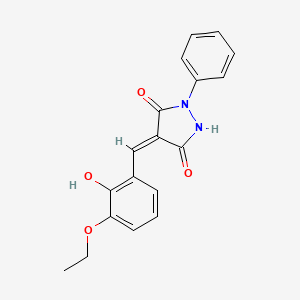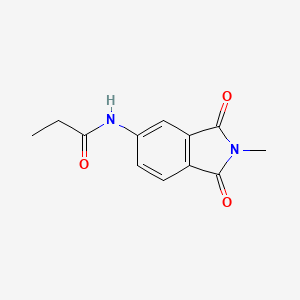
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide, also known as BTB06584, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to possess antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to possess anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, microbial growth, and cancer cell proliferation. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to possess several biochemical and physiological effects, including the inhibition of inflammatory mediators, the inhibition of microbial growth, and the induction of apoptosis in cancer cells. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its potent anti-inflammatory, antimicrobial, and anticancer properties, and its ability to induce apoptosis in cancer cells. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide also has some limitations for lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide, including the optimization of its synthesis method to yield higher purity and higher yield, the investigation of its potential therapeutic applications in animal models and clinical trials, the elucidation of its mechanism of action, and the development of analogs with improved pharmacological properties. In addition, the potential use of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide as a tool compound for studying the role of inflammation, microbial growth, and cancer cell proliferation in disease pathogenesis should be explored.
Synthesemethoden
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butyl-2-bromoacetic acid, which is then reacted with thiosemicarbazide to yield the corresponding thiazole intermediate. This intermediate is then coupled with 3-chlorobenzoyl chloride to yield the final product, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGDRLXXKRYNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)



![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)